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molecular formula C14H16N2O3 B8471112 tert-butyl 7-carbamoyl-1H-indole-4-carboxylate

tert-butyl 7-carbamoyl-1H-indole-4-carboxylate

Cat. No. B8471112
M. Wt: 260.29 g/mol
InChI Key: VJUZJXAJCTVQAM-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

4: To a solution of tert-butyl 7-carbamoyl-1H-indole-4-carboxylate (0.15 g, 0.58 mmol) in dichloromethane (10 mL) was added trifluoroacetic acid (10 mL), and the mixture was heated to reflux until the starting material was fully consumed. The solvent was evaporated followed by rotary evaporation of the residue from a mixture of ethyl acetate (50 mL) and toluene (50 mL). The procedure was repeated three times and the residue dried in vacuo to obtain 7-(aminocarbonyl)-1H-indole-4-carboxylic acid (0.16 g, 89%). MS (EI) for C10H8N2O3: 205 (MH+).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[NH:11][CH:10]=[CH:9][C:8]=2[C:7]([C:13]([O:15]C(C)(C)C)=[O:14])=[CH:6][CH:5]=1)(=[O:3])[NH2:2].FC(F)(F)C(O)=O>ClCCl>[NH2:2][C:1]([C:4]1[C:12]2[NH:11][CH:10]=[CH:9][C:8]=2[C:7]([C:13]([OH:15])=[O:14])=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
C(N)(=O)C1=CC=C(C=2C=CNC12)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the starting material
CUSTOM
Type
CUSTOM
Details
was fully consumed
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
followed by rotary evaporation of the residue from a mixture of ethyl acetate (50 mL) and toluene (50 mL)
CUSTOM
Type
CUSTOM
Details
the residue dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(=O)C1=CC=C(C=2C=CNC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 135.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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